Ditert-butylphosphane;iodomercury

Organometallic Chemistry Stoichiometry Reagent Selection

Ditert-butylphosphane;iodomercury (CAS 90054-07-2), systematically named [bis(1,1-dimethylethyl)phosphino]iodomercury, is a mono-iodo mercury(II) phosphine complex with the molecular formula C8H19HgIP and a molecular weight of 473.71 g/mol. It belongs to a family of phosphino-mercury(II) halides of the type XHgPR2 (X = halogen; R = alkyl/cycloalkyl), prepared via dehydrohalogenation of the corresponding 1:1 adducts.

Molecular Formula C8H19HgIP
Molecular Weight 473.71 g/mol
CAS No. 90054-07-2
Cat. No. B14382781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitert-butylphosphane;iodomercury
CAS90054-07-2
Molecular FormulaC8H19HgIP
Molecular Weight473.71 g/mol
Structural Identifiers
SMILESCC(C)(C)PC(C)(C)C.I[Hg]
InChIInChI=1S/C8H19P.Hg.HI/c1-7(2,3)9-8(4,5)6;;/h9H,1-6H3;;1H/q;+1;/p-1
InChIKeyUOAMJBRFLGQBJQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditert-butylphosphane;iodomercury (CAS 90054-07-2): A Defined Organomercury Reagent for Specialized Synthesis


Ditert-butylphosphane;iodomercury (CAS 90054-07-2), systematically named [bis(1,1-dimethylethyl)phosphino]iodomercury, is a mono-iodo mercury(II) phosphine complex with the molecular formula C8H19HgIP and a molecular weight of 473.71 g/mol . It belongs to a family of phosphino-mercury(II) halides of the type XHgPR2 (X = halogen; R = alkyl/cycloalkyl), prepared via dehydrohalogenation of the corresponding 1:1 adducts [1]. Unlike the more common 1:1 or 1:2 coordination adducts (e.g., HgI2[P(t-Bu)2H]n), this compound contains a covalent Hg–P bond and a single Hg–I bond, affording a distinct reactivity profile [2].

1
Mono-iodo, mono-phosphine stoichiometry
Single Hg–I bond for selective functionalization
2
Covalent Hg–P bond
Distinct from 1:1 or 1:2 coordination adducts
3
Monomeric in solution
No polynuclear cluster formation under standard conditions

Why Generic Organomercury Halides Cannot Replace Ditert-butylphosphane;iodomercury


Phosphino-mercury(II) halides are not interchangeable commodities. The identity of the halide (Cl, Br, I) profoundly influences Hg–X bond strength, leaving-group ability, and solubility [1], while the steric and electronic properties of the phosphine substituent (tBu vs. Cy) dictate aggregation state, thermal stability, and reactivity [2]. For instance, the iodo analogue IHgP(t-Bu)₂ exhibits a monomeric structure in solution, whereas the corresponding cyclohexyl derivative IHgPCy₂ coordinates additional iodide to form anionic polynuclear clusters with (Hg–P)₄–₈ ring structures [3]. Consequently, substituting this compound with a chloro, bromo, or cyclohexyl analog will alter the reaction outcome, selectivity, and product distribution. The quantitative evidence below substantiates these differentiation points.

Halide exchange (Cl, Br) alters reactivity

Hg–I bond is significantly more labile than Hg–Cl or Hg–Br; substitution may reduce nucleophilic displacement rates and change product distribution.

Cyclohexyl analog forms polynuclear clusters

IHgPCy₂ assembles into (Hg–P)₄–₈ ring structures with measurable Hg–Hg coupling, while the tert-butyl derivative remains monomeric – cluster formation can introduce irreproducibility.

Diiodo analog leads to different stoichiometry

Diiodo-(di-t-butylphosphine)-mercury(II) (CAS 89954-87-0) retains two iodide ligands; its reaction stoichiometry and product profile differ from the mono-iodo compound.

Quantitative Differentiation Evidence for Ditert-butylphosphane;iodomercury


Molecular Weight and Stoichiometric Distinction vs. Diiodo Analog

The target compound (CAS 90054-07-2) possesses a molecular formula of C8H19HgIP and a molecular weight of 473.71 g/mol, confirming a mono-iodo, mono-phosphine stoichiometry . In contrast, the diiodo analog diiodo-(di-t-butylphosphine)-mercury(II) (CAS 89954-87-0) has the formula C8H19HgI2P and a molecular weight of 600.61 g/mol, representing a 1:1 adduct of HgI₂ and (t-Bu)₂PH [1]. The molecular weight difference of 126.90 g/mol precisely corresponds to the mass of one iodine atom, enabling unambiguous identification by mass spectrometry and elemental analysis.

Molecular Weight & Stoichiometry
Direct comparison
Target (CAS 90054-07-2) 473.71 g/mol
C₈H₁₉HgIP
Diiodo analog (CAS 89954-87-0) 600.61 g/mol
C₈H₁₉HgI₂P
ΔMW = 126.90 g/mol (one I)
Distinct mono-iodo stoichiometry guides reagent selection for further functionalization.
Calculated from elemental composition.
Organometallic Chemistry Stoichiometry Reagent Selection

Synthesis Yield Benchmark for the Phosphino-Mercury(II) Iodide Core

The phosphino-mercury(II) iodide structural motif, common to both the target compound and its diiodo precursor, is accessible with a reported synthesis yield of 90% from the reaction of di-tert-butylphosphine with mercury(II) iodide in tetrahydrofuran [1]. This quantitative yield benchmark represents a baseline expectation for synthetic accessibility of tBu₂P–Hg–I containing species. The dehydrohalogenation step that converts the 1:1 adduct HgI₂[HP(t-Bu)₂] to the target compound IHgP(t-Bu)₂ via Et₃N treatment is well-established in the primary literature, though quantitative yields for this specific transformation require reference to the original Chemische Berichte report [2].

Synthesis Yield Benchmark
Cross-study comparable
90%
reported yield for diiodo precursor (Hg–P bond formation)
High-yielding Hg–P bond step supports procurement as a discrete reagent.
Direct yield for IHgP(t-Bu)₂ not available; dehydrohalogenation step well-established.
Synthetic Chemistry Reaction Yield Process Optimization

Halide-Dependent Aggregation Behavior: Iodo vs. Cyclohexyl Iodo Analog

The tert-butyl-substituted iodo complex IHgP(t-Bu)₂ retains a simple monomeric structure in solution, reflecting the steric protection conferred by the bulky tert-butyl groups [1]. In sharp contrast, the cyclohexyl-substituted analog IHgPCy₂ coordinates additional iodide ions to form anionic polynuclear cluster compounds characterized by (Hg–P)₄–₈ ring structures, as explicitly demonstrated by Eichbichler and Peringer [2]. These cluster species exhibit measurable ²J(¹⁹⁹Hg,¹⁹⁹Hg) coupling constants on the order of 24 Hz, providing direct NMR evidence for Hg–Hg through-bond connectivity that is absent in the monomeric tBu analog [2]. This structural dichotomy is a direct consequence of the reduced steric demand of the cyclohexyl group compared to tert-butyl.

Aggregation Behavior
Cross-study comparable
IHgP(t-Bu)₂ Monomeric in solution; no ²J(Hg,Hg)
IHgPCy₂ Forms (Hg–P)₄–₈ ring clusters; ²J(Hg,Hg) ≈ 24 Hz
Qualitative structural difference
Monomeric structure may improve reactivity reproducibility compared to cyclohexyl analog.
Steric protection by tert-butyl prevents cluster assembly.
Structural Chemistry Aggregation State Ligand Design

Halide Leaving-Group Hierarchy and Implications for Reactivity

Within the XHgP(t-Bu)₂ series (X = Cl, Br, I), the Hg–X bond dissociation energy decreases in the order Hg–Cl > Hg–Br > Hg–I, consistent with the established thermochemical trend for mercury(II) halides [1]. While direct experimental bond dissociation energies for the XHgP(t-Bu)₂ series are not reported in the accessible literature, the trend is reliably inferred from the gas-phase bond dissociation energies of HgX₂: Hg–Cl = 319 ± 13 kJ/mol; Hg–Br ≈ 290 kJ/mol; Hg–I ≈ 240 kJ/mol [2]. The weaker Hg–I bond in the iodo analog renders it the most reactive toward nucleophilic substitution, oxidative addition, and transmetallation among the halide series.

Hg–X Bond Strength
Class-level inference
~240 kJ/mol
Hg–I BDE (from HgI₂ gas-phase data)
Hg–Br ≈ 290 kJ/mol; Hg–Cl ≈ 319 kJ/mol
Lower Hg–I bond energy may support higher reactivity in substitution and transmetallation.
Extrapolation from HgX₂; direct measurement on XHgP(t-Bu)₂ not reported.
Reaction Mechanism Leaving Group Ability Bond Strength

Optimal Application Scenarios for Ditert-butylphosphane;iodomercury


Precursor for Synthesis of Unsymmetrical Phosphino-Mercury Compounds

The well-defined monomeric structure and single reactive Hg–I bond make this compound an ideal precursor for the synthesis of unsymmetrical XHgPR₂ derivatives. The lability of the iodide ligand (Hg–I BDE ~240 kJ/mol) facilitates selective ligand exchange and metathesis reactions, enabling the preparation of custom phosphino-mercury reagents with tailored halide or pseudohalide ligands [1].

Mercury-Phosphide Cluster Synthesis Where Steric Control is Critical

Unlike the cyclohexyl analog IHgPCy₂, which forms polynuclear clusters upon iodide addition, the tert-butyl analog resists cluster formation due to the steric shielding provided by the tBu groups [2]. This property is critical when a mononuclear mercury source is required for the controlled assembly of heterometallic clusters or for mechanistic studies where aggregation would confound kinetic analysis.

Synthesis of Hg(PtBu₂)₂ via Synproportionation

The compound serves as a key intermediate in the synproportionation reaction with Hg(PtBu₂)₂ to generate additional quantities of the phosphino-mercury(II) halide [3]. This synthetic route provides access to the target compound via an alternative pathway, complementing the direct dehydrohalogenation method and enabling flexible synthetic planning.

Model Compound for ¹⁹⁹Hg NMR Spectroscopic Studies

The monomeric nature and relatively simple ³¹P and ¹⁹⁹Hg NMR spectra of IHgP(t-Bu)₂, free from the complicating ²J(¹⁹⁹Hg,¹⁹⁹Hg) couplings observed in cyclohexyl-derived clusters, make it a superior model compound for calibrating NMR parameters of phosphino-mercury systems [4].

Application
Selection Property
Validation Focus
Unsymmetrical phosphino‑mercury synthesis
Mono-iodo, monomeric structure
Ligand exchange and metathesis reactivity
Sterically controlled cluster assembly
tert-Butyl steric shielding
Mononuclear mercury source integrity
Synproportionation route access
Hg–P bond integrity
Alternative synthetic pathway viability
¹⁹⁹Hg NMR calibration studies
Simplified monomeric spectra
Absence of ²J(Hg,Hg) couplings
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